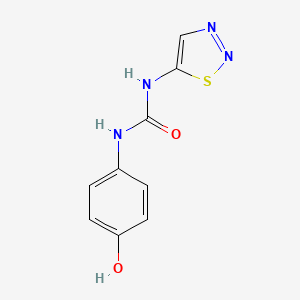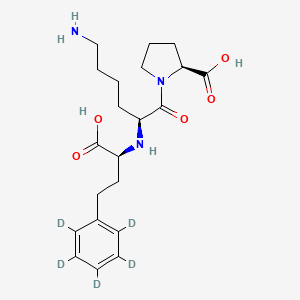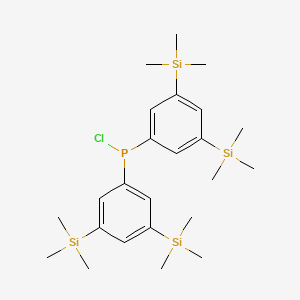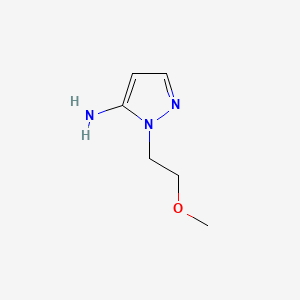
1-(2-Methoxyethyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyethyl)-1H-pyrazol-5-amine, also known as MEPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MEPA belongs to the class of pyrazole derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
Scientific Research Applications
Denture Base Resin Enhancement
1-(2-Methoxyethyl)-1H-pyrazol-5-amine: has been utilized to improve the properties of denture base resins. Research indicates that incorporating this compound can enhance the aging resistance and anti-fouling behavior of poly(methyl methacrylate) (PMMA)-based denture base resins . This is particularly important as these resins are prone to developing oral bacterial and fungal biofilms, posing significant health risks. The optimized use of this compound in dental resins can lead to a homogeneous distribution within the resin, maintaining mechanical properties and aesthetics while providing a stable, biocompatible anti-fouling surface.
Antithrombogenic Surfaces
The compound has shown promise in creating antithrombogenic surfaces, which are crucial for mimicking the inner surface of native blood vessels . Studies have demonstrated that human umbilical vein endothelial cells (HUVECs) can attach and spread on surfaces treated with 1-(2-Methoxyethyl)-1H-pyrazol-5-amine , with stronger adhesion strength than self-adhesion strength. This property is vital for the construction of artificial small-diameter blood vessels, offering a potential alternative to traditional materials like ePTFE and PET.
Blood Vessel Engineering
In the field of blood vessel engineering, 1-(2-Methoxyethyl)-1H-pyrazol-5-amine is a candidate for constructing artificial small-diameter blood vessels due to its antithrombogenic properties . The compound’s ability to create a hydration layer on the interface, which is indicative of a healthy glycocalyx layer, makes it suitable for medical devices that are in direct contact with blood.
Polyurethane Synthesis
This compound plays a role in the synthesis of thermoplastic polyurethane (PU), where it contributes to the mechanical and thermal properties of the material . The PMEA-based PUs synthesized with various molecular weights exhibit significant improvements in storage modulus and melting temperature, which are beneficial for biomedical applications.
Biomedical Coatings
1-(2-Methoxyethyl)-1H-pyrazol-5-amine: is frequently used in biomedical coatings due to its liquid-like properties at body temperature . Its antithrombogenicity makes it an excellent choice for coating artificial organs and other medical devices that require a non-stick surface to prevent blood clot formation.
properties
IUPAC Name |
2-(2-methoxyethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-10-5-4-9-6(7)2-3-8-9/h2-3H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUSJUMBDXURDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CC=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-1H-pyrazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-[2-(2-Tetrahydropyranyloxy)ethyl]ureido]thiophene-2-carboxylic Acid](/img/structure/B586323.png)

![Oxireno[H]isoquinoline](/img/structure/B586327.png)

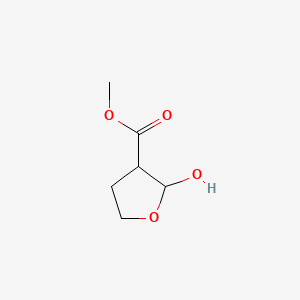
![Bis[2-(2-hydroxyethylamino)ethyl] ether](/img/structure/B586330.png)
